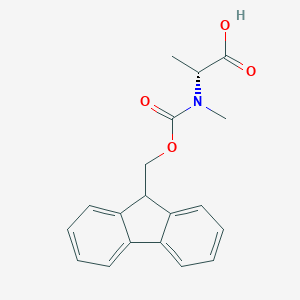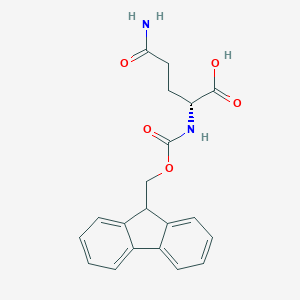
Fmoc-D-Asp-OH
描述
Fmoc-D-Asp-OH, also known as Fmoc-L-aspartic acid 4-tert-butyl ester, is a Fmoc protected amino acid used in solid phase peptide synthesis . It is a white crystalline powder and serves as a building block for the synthesis of peptides containing the D-Asp-Gly motif .
It is used in Fmoc solid-phase peptide synthesis . The synthesis process involves the use of dipropylamine (DPA) as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent to strongly reduce aspartimide formation compared to piperidine (PPR) in high-temperature (60 °C) solid-phase peptide synthesis (SPPS) .
Molecular Structure Analysis
The molecular formula of this compound is C19H17NO6 . Its molecular weight is 355.34 . The structure of Fmoc-D-Asp(OtBu)-OH includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is an aromatic amine-protecting group .Chemical Reactions Analysis
Fmoc-D-Asp(OtBu)-OH is used to prevent the formation of aspartimide by-products in Fmoc solid phase peptide synthesis . The bulky OMpe protecting group reduces aspartimide formation during Fmoc SPPS as compared to OtBu .Physical And Chemical Properties Analysis
Fmoc-D-Asp(OtBu)-OH appears as a white to slight yellow to beige powder . It has a melting point of 146-151 °C . The product is soluble in N,N-dimethylformamide (DMF) .科学研究应用
天冬酰亚胺形成的预防
Fmoc-D-Asp-OH 的独特之处之一是它能够预防天冬酰亚胺的形成。天冬酰亚胺是肽合成中常见的副产物,会导致杂质产生和肽链折叠错误。 使用 this compound 有助于保持肽序列的完整性 .
作用机制
Target of Action
Fmoc-D-Asp-OH, also known as Fmoc-D-aspartic acid 4-tert-butyl ester, is primarily used as a protecting group for amines in solid-phase peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the biochemical pathway of solid-phase peptide synthesis (SPPS). In SPPS, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus . This protection allows for the sequential addition of amino acids to a growing peptide chain without unwanted side reactions.
Result of Action
The use of this compound in peptide synthesis results in the successful assembly of complex peptides without interference from side reactions. The Fmoc group’s ability to protect the amine group and its subsequent easy removal contribute to the efficiency and success of the peptide synthesis process .
Action Environment
The action of this compound is influenced by the chemical environment in which it is used. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the stability of this compound can be affected by factors such as temperature, pH, and the presence of other reactive substances. Proper storage and handling of this compound are essential to maintain its efficacy and stability .
安全和危害
Fmoc-D-Asp-OH is hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Relevant Papers The paper “Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis” discusses the use of dipropylamine (DPA) as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent to strongly reduce aspartimide formation compared to piperidine (PPR) in high-temperature (60 °C) solid-phase peptide synthesis (SPPS) . Another paper “Fmoc-Modified Amino Acids and Short Peptides: Simple Bio-Inspired Building Blocks for the Fabrication of Functional Materials” discusses the self-organizations of Fmoc-modified simple biomolecules .
生化分析
Biochemical Properties
Fmoc-D-Asp-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various biomolecules during this process. For instance, it reacts with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc group, a base-labile protecting group . This interaction is crucial in the formation of peptides during SPPS.
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis. This group can then be removed by a base, such as piperidine, allowing the peptide chain to be extended . This process can influence gene expression and enzyme activity, depending on the nature of the peptide being synthesized.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the Fmoc group is rapidly removed by a base, with an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Information on the product’s stability, degradation, and long-term effects on cellular function would typically be observed in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes and cofactors during this process, particularly in the introduction and removal of the Fmoc group . The effects on metabolic flux or metabolite levels would depend on the specific peptides being synthesized.
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDTXRUIZMTBNV-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426525 | |
| Record name | Fmoc-D-Asp-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136083-57-3 | |
| Record name | Fmoc-D-Asp-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136083-57-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)








